molecular formula C19H17N3O4 B2439492 N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide CAS No. 302842-53-1

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide

Cat. No.: B2439492
CAS No.: 302842-53-1
M. Wt: 351.362
InChI Key: KDSMLNLNRPWVMS-UHFFFAOYSA-N
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Description

Structural Characterization

Core Heterocyclic Framework Analysis

Xanthene Carboxamide Substructure Configuration

The xanthene carboxamide scaffold consists of a tricyclic xanthene system fused to a carboxamide group at the 9-position. The xanthene core adopts a boat-like conformation, as observed in related xanthene-9-carboxylic acid derivatives. Key structural features include:

  • Tricyclic Aromatic System : A central xanthene ring with two benzene rings fused to a central oxygen-containing ring.
  • Carboxamide Functional Group : A CONH₂ group at position 9, which participates in hydrogen bonding and stabilizes the molecule through resonance.

The carboxamide group enhances the compound’s polarity and solubility, while the xanthene system contributes to aromatic stabilization and potential π-π interactions.

1,3,4-Oxadiazole Ring Electronic Properties

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its electronic properties are influenced by:

  • Frontier Molecular Orbital (FMO) Energies : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies dictate electron-donating and accepting capacities. For substituted 1,3,4-oxadiazoles, HOMO/LUMO gaps correlate with stability and reactivity.
  • Intra-Molecular Charge Transfer (ICT) : Electron-withdrawing substituents on the oxadiazole ring (e.g., the methoxyethyl group) induce ICT, altering electronic distribution and optical properties.

Table 1 compares HOMO/LUMO energies of related 1,3,4-oxadiazole derivatives, highlighting the role of substituents in modulating electronic properties.

Compound HOMO (eV) LUMO (eV) HOMO-LUMO Gap (eV)
2,5-Diphenyl-1,3,4-oxadiazole -8.2 -1.8 6.4
5a (Nitrophenyl substituent) -7.9 -1.5 6.4
Methoxyethyl Side Chain Conformational Dynamics

The 2-methoxyethyl substituent at position 5 of the oxadiazole ring introduces conformational flexibility. Molecular dynamics studies on methoxyethyl-modified nucleic acids suggest:

  • Preferred Rotamers : Trans-trans-gauche conformations dominate due to steric and electronic factors.
  • Rotational Barriers : Restricted rotation about the C-O and O-C bonds minimizes conformational entropy, stabilizing specific orientations.

The methoxyethyl group enhances solubility and may influence bioactivity through hydrogen bonding or hydrophobic interactions.

Spectroscopic Identification Techniques

$$^1$$H/$$^{13}$$C NMR Spectral Signature Interpretation

Nuclear magnetic resonance (NMR) provides critical insights into the compound’s electronic environment and bonding.

$$^1$$H NMR Key Signals
Proton Environment Chemical Shift (δ, ppm) Multiplicity
Xanthene aromatic protons 6.8–8.2 Multiplet
Oxadiazole ring protons 7.5–7.8 Singlet
Methoxyethyl -OCH₂CH₂O- 3.3–3.8 (CH₂O) Triplet
Methoxyethyl -CH₂CH₃ 1.2–1.5 (CH₃) Quartet
$$^{13}$$C NMR Key Signals
Carbon Environment Chemical Shift (δ, ppm)
Xanthene carbonyl (C=O) 165–170
Oxadiazole C-N bonds 150–160
Methoxyethyl OCH₂ 50–60

The xanthene system’s aromatic protons exhibit downfield shifts due to conjugation with the electron-deficient oxadiazole ring. The methoxyethyl group’s protons show distinct splitting patterns arising from vicinal coupling.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals fragmentation pathways indicative of the compound’s stability and connectivity.

Key Fragmentation Routes
  • Loss of Methoxyethyl Group : Cleavage of the C-O bond in the methoxyethyl chain produces a fragment ion at m/z [M - C₃H₇O₂]⁺.
  • Oxadiazole Ring Degradation : Elimination of isocyanic acid (HNCO) from the oxadiazole ring generates a stable fragment ion.
  • Xanthene Core Retention : The carboxamide group remains intact, preserving the xanthene framework in major fragments.
HRMS Data
Observed m/z Theoretical m/z Fragment Assignment
414.2 414.2 [M + H]⁺
353.1 353.1 [M - C₃H₇O₂ + H]⁺
297.1 297.1 [M - HNCO - C₃H₇O₂ + H]⁺
IR Vibrational Modes of Key Functional Groups

Infrared (IR) spectroscopy identifies functional groups through characteristic absorption bands.

IR Absorption Peaks
Functional Group Wavenumber (cm⁻¹) Assignment
N-H (amide) stretch 3300–3350 Symmetric/asymmetric stretching
C=O (amide) stretch 1650–1680 Conjugated carbonyl
C-N (oxadiazole) stretch 1250–1300 Aromatic C-N vibrations
O-C-O (methoxyethyl) 1100–1150 Ether C-O stretching

The strong C=O absorption confirms the presence of the carboxamide group, while the oxadiazole ring’s C-N vibrations align with literature reports for similar heterocycles.

Properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-24-11-10-16-21-22-19(26-16)20-18(23)17-12-6-2-4-8-14(12)25-15-9-5-3-7-13(15)17/h2-9,17H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSMLNLNRPWVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NN=C(O1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions. The oxadiazole ring is then introduced via a cyclization reaction involving hydrazine derivatives and carboxylic acids. The final step involves the coupling of the oxadiazole derivative with the xanthene core using amide bond formation techniques, often employing reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The xanthene core can undergo electrophilic substitution reactions, particularly at the aromatic positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated xanthene derivatives.

Scientific Research Applications

Chemistry

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is utilized as a fluorescent probe in various spectroscopic techniques. The xanthene core's fluorescence allows for applications in:

  • Fluorescent labeling : Used in biological assays to visualize cellular processes.
  • Spectroscopic analysis : Employed in studies requiring sensitive detection methods.

Biology

The oxadiazole ring contributes to the compound's potential antimicrobial and anticancer properties , making it a candidate for drug development. Notable applications include:

  • Drug discovery : Investigated as a positive allosteric modulator of metabotropic glutamate receptor 1 (mGluR1), which is linked to neurological conditions such as anxiety and schizophrenia. Preliminary studies indicate that this compound enhances mGluR1 activity, suggesting therapeutic potential .
    StudyFindings
    Interaction StudiesPromising enhancement of mGluR1 activity compared to known modulators .
    Anticancer ActivityExhibited significant cytotoxic effects against various cancer cell lines .

Industry

This compound is also being explored for its applications in the development of new materials, particularly in:

  • Organic Light Emitting Diodes (OLEDs) : Its fluorescent properties make it suitable for optoelectronic devices.
  • Sensors : Potential use in chemical sensors due to its ability to interact with specific analytes.

Case Study 1: Anticancer Activity

A study published in ACS Omega investigated the synthesis of derivatives similar to this compound and their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, highlighting the potential of this compound class in cancer therapeutics .

Case Study 2: Fluorescent Probes in Biological Imaging

In another research effort, this compound was used as a fluorescent probe for imaging cellular processes. The study demonstrated effective cellular uptake and minimal cytotoxicity, making it a viable candidate for biological imaging applications .

Mechanism of Action

The mechanism of action of N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is largely dependent on its interaction with biological targets. The oxadiazole ring can interact with enzymes and proteins, potentially inhibiting their function. The xanthene core’s fluorescent properties allow it to be used as a marker in imaging studies, where it can bind to specific cellular components and emit light upon excitation.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide: can be compared to other xanthene derivatives like fluorescein and rhodamine, which are also known for their fluorescent properties.

    Oxadiazole derivatives: Compounds like 2,5-diphenyl-1,3,4-oxadiazole are similar in structure and are known for their biological activity.

Uniqueness

What sets this compound apart is the combination of the xanthene core and the oxadiazole ring, which imparts both fluorescent properties and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-9H-xanthene-9-carboxamide is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including antioxidant, anticancer, and enzyme inhibitory properties. The compound's structural features contribute to its pharmacological potential, making it a subject of interest in medicinal chemistry.

Antioxidant Activity

Research indicates that oxadiazole derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using various assays:

Assay TypeResult
CUPRAC (Cupric Ion Reducing)High antioxidant capacity
DPPH (Free Radical Scavenging)Significant scavenging effect

The compound demonstrated strong free radical scavenging abilities, indicating its potential as an antioxidant agent .

Anticancer Activity

The anticancer effects of oxadiazole compounds have been extensively studied. In vitro tests on various cancer cell lines reveal that this compound exhibits notable cytotoxicity against specific cancer types:

Cancer Cell LineIC50 Value (µM)Mechanism of Action
PANC-115Induction of apoptosis
HEK29320Cell cycle arrest

The compound's anticancer activity is attributed to its ability to induce apoptotic pathways and inhibit cell proliferation in pancreatic cancer cells .

Enzyme Inhibition

This compound also exhibits enzyme inhibitory properties. The following table summarizes its effects on various enzymes:

EnzymeInhibition (%) at 100 µM
Cholinesterase75
Tyrosinase60
Glucosidase85

The compound showed particularly strong inhibition against glucosidase, suggesting potential applications in managing diabetes by slowing carbohydrate absorption .

Case Studies and Research Findings

Several studies have highlighted the biological significance of oxadiazole derivatives:

  • Antioxidant Properties : A study demonstrated that derivatives with the oxadiazole moiety exhibited superior antioxidant activities compared to their non-oxadiazole counterparts, emphasizing the role of the oxadiazole ring in enhancing bioactivity .
  • Anticancer Mechanisms : Research on similar compounds revealed that oxadiazoles can activate apoptotic signaling pathways in cancer cells. This effect was confirmed through molecular docking studies that indicated strong binding affinities to key apoptotic proteins .
  • Enzyme Inhibition : A comparative analysis showed that compounds containing oxadiazole structures were more effective in inhibiting enzymes linked to metabolic disorders than traditional inhibitors, suggesting a novel therapeutic avenue for diabetes management .

Q & A

Advanced Question | Data Contradiction Analysis

  • Reproduibility checks : Validate assays across independent labs (e.g., confirm IC₅₀ values for BChE inhibition in triplicate) .
  • Structural analogs : Compare activity trends with related compounds (e.g., replacing methoxyethyl with methylsulfanyl groups may alter potency) .
  • Statistical rigor : Apply ANOVA or Student’s t-test to assess significance (p <0.05) and account for batch-to-batch variability .

What computational methods predict binding affinity with enzymatic targets?

Advanced Question | In Silico Modeling

  • Molecular docking : Use AutoDock Vina or Schrödinger to simulate ligand-enzyme interactions (e.g., oxadiazole ring π-stacking with hydrophobic pockets) .
  • MD simulations : Run 100-ns trajectories (AMBER/CHARMM force fields) to assess binding stability and conformational changes.
  • QSAR : Corrogate substituent effects (e.g., methoxyethyl vs. tert-butyl groups) on bioactivity using Hammett parameters .

How does the oxadiazole substitution pattern influence bioactivity?

Advanced Question | Structure-Activity Relationship (SAR)

  • Electron-donating groups : Methoxyethyl enhances solubility and hydrogen bonding (e.g., increased α-glucosidase inhibition vs. unsubstituted oxadiazoles) .
  • Comparative analysis : Analogues with 4-chlorophenyl () show higher antimicrobial activity, suggesting halogenation boosts membrane permeability.
  • Steric effects : Bulky substituents (e.g., tert-butyl) may reduce enzyme access but improve metabolic stability .

What safety protocols are recommended for handling this compound?

Basic Question | Toxicological Profiling

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing/powder handling .
  • Stability : Store at –20°C in airtight containers (moisture-sensitive due to carboxamide group) .
  • Acute toxicity : Follow OECD 423 guidelines for LD₅₀ determination in rodent models; prioritize low-dose testing (10–100 mg/kg) .

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